molecular formula C21H22F2N2O2 B4362541 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE

2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE

Cat. No.: B4362541
M. Wt: 372.4 g/mol
InChI Key: JUGFIGJRDZERSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an adamantyl group, a difluoromethoxyphenyl group, and a vinyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using 1-adamantanol and an appropriate electrophile.

    Attachment of the difluoromethoxyphenyl group: This can be achieved through a nucleophilic substitution reaction using a difluoromethoxyphenyl halide and a suitable nucleophile.

    Vinylation: The vinyl group can be introduced through a Heck reaction or a similar coupling reaction using a vinyl halide and a palladium catalyst.

Industrial production methods may involve optimization of these steps to improve yield, reduce reaction times, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The vinyl group allows for coupling reactions such as Heck or Suzuki coupling to form more complex structures.

Common reagents and conditions used in these reactions include palladium catalysts, strong acids or bases, and various solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the adamantyl group may enhance its binding affinity and selectivity for certain targets, while the difluoromethoxyphenyl group may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar compounds to 2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE include other oxadiazoles with different substituents. These compounds may share some chemical properties but differ in their specific applications and bioactivities. For example:

    2-(1-adamantyl)-5-phenyl-1,3,4-oxadiazole: Lacks the difluoromethoxy group, which may result in different bioactivity and chemical properties.

    2-(1-adamantyl)-5-{2-[4-methoxyphenyl]vinyl}-1,3,4-oxadiazole: Contains a methoxy group instead of a difluoromethoxy group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other oxadiazoles.

Properties

IUPAC Name

2-(1-adamantyl)-5-[2-[4-(difluoromethoxy)phenyl]ethenyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c22-20(23)26-17-4-1-13(2-5-17)3-6-18-24-25-19(27-18)21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGFIGJRDZERSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(O4)C=CC5=CC=C(C=C5)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE
Reactant of Route 2
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE
Reactant of Route 3
Reactant of Route 3
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE
Reactant of Route 4
Reactant of Route 4
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE
Reactant of Route 5
Reactant of Route 5
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE
Reactant of Route 6
Reactant of Route 6
2-(1-ADAMANTYL)-5-[4-(DIFLUOROMETHOXY)STYRYL]-1,3,4-OXADIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.